[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one
Description
[1,2,4]Triazino[4,3-a]benzimidazol-4(1H)-one (referred to as Triazino-benzimidazolone) is a tricyclic heteroaromatic compound featuring fused benzimidazole and triazine rings. This scaffold has garnered significant attention in medicinal chemistry due to its versatility in targeting adenosine receptors (ARs), particularly subtypes A₁, A₂A, A₂B, and A₃. Key structural features include:
- Position 3: Typically substituted with aryl groups (e.g., phenyl, furyl) to modulate receptor affinity.
- Position 10: Alkylation (e.g., methyl, phenethyl) enhances selectivity for specific AR subtypes.
- Position 7: Halogenation (e.g., Cl) further refines receptor binding and pharmacokinetic properties.
The compound’s neuroprotective efficacy, particularly against dopaminergic neurotoxins like MPP⁺ and methamphetamine (METH), has been validated in preclinical models, making it a promising candidate for neurodegenerative diseases such as Parkinson’s .
Properties
CAS No. |
257955-44-5 |
|---|---|
Molecular Formula |
C9H6N4O |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1H-[1,2,4]triazino[4,3-a]benzimidazol-4-one |
InChI |
InChI=1S/C9H6N4O/c14-8-5-10-12-9-11-6-3-1-2-4-7(6)13(8)9/h1-5H,(H,11,12) |
InChI Key |
UTTCYYFYTSCSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzimidazole Precursors
A common initial step involves the preparation of benzimidazole derivatives, often starting from 1,2-phenylenediamine and substituted benzaldehydes or related compounds.
For example, methyl 4-formylbenzoate reacts with sodium metabisulfite in ethanol to form a sodium metabisulfite adduct, which then condenses with 5-cyano-1,2-phenylenediamine under reflux to produce methyl 4-(5-cyano-1H-benzimidazol-2-yl)benzoate (Compound 2).
Formation of Hydrazide and Hydrazone Intermediates
The benzimidazole ester (Compound 2) is treated with hydrazine hydrate in ethanol under reflux conditions for about 12 hours to yield the corresponding benzohydrazide (Compound 3).
Subsequently, this hydrazide reacts with phenyl isothiocyanate under reflux in ethanol to give 2-(4-(5-cyano-1H-benzimidazol-2-yl)benzoyl)-N-phenylhydrazine-1-carbothioamide (Compound 4).
Cyclization to 1,2,4-Triazine Ring
The intermediate carbothioamide (Compound 4) undergoes cyclization under reflux in ethanol with sodium hydroxide to form the 1,2,4-triazole ring fused to the benzimidazole nucleus, yielding 2-(4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1H-benzimidazole-5-carbonitrile (Compound 5).
The final step involves reaction of Compound 5 with appropriate alkylating agents such as 2-bromoacetophenone derivatives to produce the target benzimidazole-1,2,4-triazole derivatives (Compounds 6a–6l), which include theTriazino[4,3-a]benzimidazol-4(1H)-one framework.
Microwave-Assisted Synthesis
Microwave irradiation has been effectively applied to accelerate synthesis steps, such as the formation of thiourea derivatives and subsequent cyclizations, reducing reaction times from hours to minutes while maintaining high yields (80–96%).
Representative Synthetic Route Summary
Detailed Research Findings
Microwave irradiation significantly reduces reaction times and improves yields in the synthesis of benzimidazole and triazole derivatives, including intermediates leading toTriazino[4,3-a]benzimidazol-4(1H)-one.
The cyclization step to form the triazine ring is critical and often requires strong bases (e.g., NaOH) and reflux conditions for completion.
The choice of solvents such as ethanol and DMF is essential for solubility and reaction efficiency.
Characterization techniques including 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry confirm the formation of the target fused heterocyclic systems.
Substituent variations on the phenyl rings and alkylating agents allow for structural diversification of the final compounds, which is important for tuning biological activity.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
Scientific Research Applications
Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzo[4,5]imidazo[2,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Triazino-benzimidazolone derivatives exhibit distinct pharmacological profiles depending on substituent modifications. Below is a detailed comparison:
Receptor Selectivity and Binding Affinity
Key Observations :
- A₂A Selectivity: FTBI’s furyl and phenethyl groups optimize interactions with the A₂A receptor’s hydrophobic pocket, achieving sub-nanomolar potency .
- A₂B Selectivity : Chlorine at position 7 (Compound 13) disrupts A₂A binding while enhancing A₂B affinity, likely due to steric and electronic effects .
- A₁ Optimization : Diphenyl substitution (Compound 23) fills the L1 lipophilic pocket, improving A₁ affinity over earlier leads .
Functional Neuroprotective Efficacy
Mechanistic Insights :
- FTBI’s neuroprotection is A₂A-specific , as shown by reversal with the A₂A agonist NECA and mimicry by ZM241385 .
- Unlike xanthine-based antagonists (e.g., caffeine), Triazino-benzimidazolones lack off-target interactions with GABAₐ, NMDA, or D₂ receptors, reducing side-effect risks .
Pharmacokinetic Properties
| Compound | LogP | BBB Permeability | Metabolic Stability | Reference |
|---|---|---|---|---|
| FTBI | 2.5 | High | Moderate | |
| Compound 13 | 3.1 | Moderate | High | |
| Compound 12 | 1.8 | Low | Low |
Key Trends :
- Lipophilicity : Phenethyl (FTBI) and chlorophenyl (Compound 13) groups enhance logP, favoring BBB penetration but requiring optimization for metabolic stability .
Biological Activity
The compound [1,2,4]triazino[4,3-a]benzimidazol-4(1H)-one, with the CAS number 257955-44-5, is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data and case studies.
- Molecular Formula : C9H6N4O
- Molar Mass : 186.17 g/mol
- Density : 1.63 g/cm³ (predicted)
- Boiling Point : 337.5 °C (predicted)
- pKa : 1.23 (predicted)
Biological Activity Overview
The biological activity of [1,2,4]triazino[4,3-a]benzimidazol-4(1H)-one has been primarily investigated in the context of its anticancer properties. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that [1,2,4]triazino[4,3-a]benzimidazol-4(1H)-one can inhibit the growth of several cancer cell lines including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The half-maximal inhibitory concentration (IC50) values for these cell lines are crucial for understanding the potency of the compound.
The mechanism by which [1,2,4]triazino[4,3-a]benzimidazol-4(1H)-one exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase arrest in a p53-independent manner.
- Apoptosis Induction : It promotes apoptosis in both wild-type and mutant p53 cells.
- Inhibition of MDM2-p53 Interactions : Although not directly inhibiting MDM2-p53 interactions, it affects downstream signaling pathways that lead to cell death.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the triazino and benzimidazole moieties can significantly impact biological activity:
- Substituents at specific positions on the ring system enhance cytotoxicity.
- Compounds with bulky or electron-withdrawing groups often exhibit improved activity against cancer cell lines.
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of [1,2,4]triazino[4,3-a]benzimidazol-4(1H)-one using an MTT assay across multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with significant effects observed at concentrations as low as 10 µM.
Study 2: Apoptosis Mechanism
Another investigation focused on the apoptotic pathways activated by this compound. Flow cytometry analysis revealed an increase in the sub-G1 population indicative of apoptosis following treatment with [1,2,4]triazino[4,3-a]benzimidazol-4(1H)-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
